Kinase Inhibitor Potency: FLT3 Inhibition of Derived Analogs vs. Non-Fluorinated Scaffolds
Derivatives of 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile exhibit potent FLT3 kinase inhibition. For example, a closely related fluorinated pyrazolyl benzonitrile derivative (BDBM239011) shows an IC50 of 248 nM against FLT3 [1]. In contrast, non-fluorinated pyrazole analogs in the same study demonstrated significantly reduced activity, with IC50 values in the micromolar range (>1000 nM) [2]. This highlights the critical role of the fluorine atom for achieving nanomolar potency against this clinically relevant kinase target.
| Evidence Dimension | FLT3 Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 248 nM (for BDBM239011, a closely related derivative containing the 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile scaffold) |
| Comparator Or Baseline | Non-fluorinated pyrazole analogs from the same series: >1000 nM (IC50) |
| Quantified Difference | ≥4-fold improvement in potency with fluorine substitution |
| Conditions | In vitro kinase assay using recombinant human FLT3 cytoplasmic domain (pH 7.9, 28°C) [1] |
Why This Matters
This >4-fold potency advantage is critical for target engagement at pharmacologically relevant concentrations, directly influencing lead compound selection for FLT3-driven cancers.
- [1] BindingDB. BDBM239011 Affinity Data (FLT3 IC50: 248 nM). https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=239011. View Source
- [2] Nerviano Medical Sciences. US Patent US9408850. Pyrazole derivatives as protein kinase inhibitors. View Source
